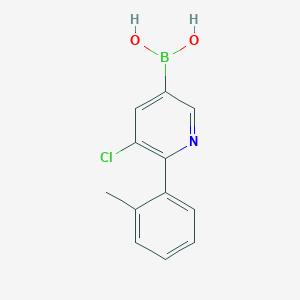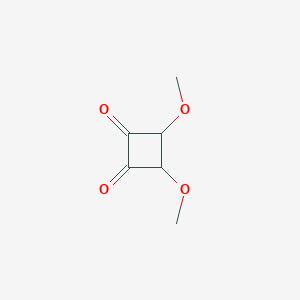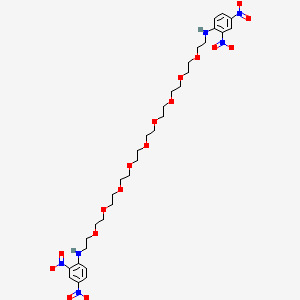![molecular formula C12H15NOS2 B14069893 Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)
Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SGM8 is a covalent allosteric inhibitor of human cytomegalovirus DNA polymerase subunit interactions. This compound has shown significant potential in inhibiting the replication of human cytomegalovirus, making it a valuable tool in antiviral research .
准备方法
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of SGM8 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
化学反应分析
Types of Reactions
SGM8 undergoes various chemical reactions, including:
Oxidation: SGM8 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on SGM8, altering its biological activity.
Substitution: SGM8 can participate in substitution reactions, where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving SGM8 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include various derivatives of SGM8, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship of the compound .
科学研究应用
SGM8 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study covalent allosteric inhibition mechanisms.
Biology: Employed in research on viral replication and inhibition, particularly in the context of human cytomegalovirus.
Medicine: Investigated for its potential therapeutic applications in treating viral infections.
作用机制
SGM8 exerts its effects by covalently binding to a specific lysine residue on the human cytomegalovirus DNA polymerase subunit. This binding disrupts the interaction between the polymerase subunits, thereby inhibiting the replication of the virus. The molecular targets and pathways involved include the DNA polymerase enzyme and its associated protein interactions .
相似化合物的比较
Similar Compounds
Compounds similar to SGM8 include other covalent allosteric inhibitors of viral polymerases, such as:
SGM7: Another inhibitor with a similar mechanism of action but different chemical structure.
SGM9: A derivative of SGM8 with modified functional groups to enhance its efficacy.
Uniqueness of SGM8
SGM8 is unique due to its specific binding affinity and covalent interaction with the human cytomegalovirus DNA polymerase subunit. This specificity makes it a powerful tool in antiviral research and a potential candidate for therapeutic development .
属性
分子式 |
C12H15NOS2 |
|---|---|
分子量 |
253.4 g/mol |
IUPAC 名称 |
5-(dimethylaminomethylidene)-3-methylsulfanyl-6,7-dihydro-2-benzothiophen-4-one |
InChI |
InChI=1S/C12H15NOS2/c1-13(2)6-8-4-5-9-7-16-12(15-3)10(9)11(8)14/h6-7H,4-5H2,1-3H3 |
InChI 键 |
SBORPYWLRSWZTD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=C1CCC2=CSC(=C2C1=O)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



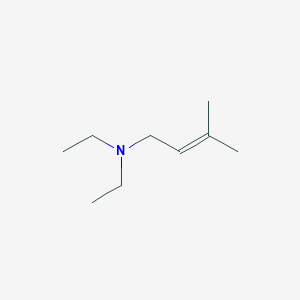
![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)

![7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14069860.png)


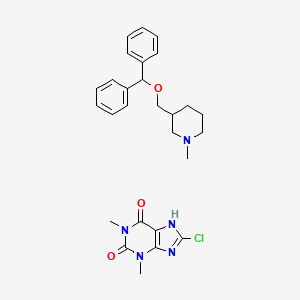
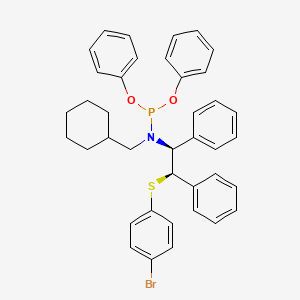
![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
